molecular formula C8H12N2 B189390 (2-Ethylphenyl)hydrazine CAS No. 19275-55-9

(2-Ethylphenyl)hydrazine

Cat. No.: B189390
CAS No.: 19275-55-9
M. Wt: 136.19 g/mol
InChI Key: JHPOWXCLWLEKBY-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)hydrazine is a hydrazine derivative with the chemical formula C8H12N2. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

(2-Ethylphenyl)hydrazine has several applications in scientific research:

Safety and Hazards

“(2-Ethylphenyl)hydrazine” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Eye Dam. 1 - Skin Sens. 1 - STOT RE 1 . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer .

Future Directions

“(2-Ethylphenyl)hydrazine” is a key intermediate for the preparation of 7-ethyltryptophol . It is also used in the synthesis of the anti-inflammatory drug etodolac . The future directions of “this compound” could involve further exploration of its potential uses in pharmaceuticals and other chemical syntheses.

Mechanism of Action

Target of Action

(2-Ethylphenyl)hydrazine is primarily used in the synthesis of 7-ethyltryptophol . This compound is an intermediate for the anti-inflammatory drug etodolac . Therefore, the primary targets of this compound are the biochemical pathways involved in the synthesis of 7-ethyltryptophol and etodolac.

Mode of Action

It is known that hydrazines, in general, can undergo a reaction called the wolff-kishner reduction . This reaction involves the conversion of carbonyl compounds (aldehydes and ketones) to their corresponding alkanes

Biochemical Pathways

It is known that this compound is used in the synthesis of 7-ethyltryptophol , which is an intermediate for the anti-inflammatory drug etodolac . Etodolac’s therapeutic effects are due to its ability to inhibit prostaglandin synthesis . Therefore, it can be inferred that this compound indirectly affects the prostaglandin synthesis pathway.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

Given its role in the synthesis of 7-ethyltryptophol , an intermediate for the anti-inflammatory drug etodolac , it can be inferred that this compound might indirectly contribute to the anti-inflammatory, analgesic, and antipyretic properties of etodolac .

Action Environment

It is known that the synthesis of this compound from 2-ethylaniline involves the use of hcl and sodium nitrite at lower temperatures . This suggests that temperature could be an important environmental factor influencing the action of this compound.

Biochemical Analysis

Biochemical Properties

It is known that (2-Ethylphenyl)hydrazine may be used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac . This suggests that this compound could interact with enzymes, proteins, and other biomolecules involved in the synthesis of this drug.

Metabolic Pathways

It is known that hydrazine, a related compound, is metabolized in the liver . It is possible that this compound could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethylphenyl)hydrazine can be synthesized through several methods. One common method involves the reaction of 2-ethyl aniline with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-ethyl aniline and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.

    Procedure: The 2-ethyl aniline is dissolved in a suitable solvent, such as ethanol, and hydrazine hydrate is added slowly. The mixture is then heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Comparison with Similar Compounds

(2-Ethylphenyl)hydrazine can be compared with other similar compounds, such as:

    Phenylhydrazine: Similar in structure but lacks the ethyl group, making it less reactive in certain reactions.

    4-Methoxyphenylhydrazine: Contains a methoxy group, which can influence its reactivity and applications.

    4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in its ethyl group, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and pharmaceutical production.

Properties

IUPAC Name

(2-ethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOWXCLWLEKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941096
Record name (2-Ethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-06-2
Record name (2-Ethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of (2-Ethylphenyl)hydrazine in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, primarily for constructing indazole derivatives. For instance, it reacts with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl 2-ethylphenylhydrazide, a precursor that can be cyclized to yield 7-ethyl-3-(4'-nitrophenyl)-7-indazole []. This highlights its utility in synthesizing compounds with potential medicinal properties.

Q2: Besides its role in synthesizing pharmaceutical intermediates, are there other applications for this compound and its derivatives?

A: Yes, research demonstrates the potential of this compound derivatives in coordination chemistry and antimicrobial studies. For example, a novel ligand, N-(2-ethylphenyl) N'-picolinoyl hydrazine (L), synthesized from this compound, coordinates with metal ions like Cu(II), Co(II), Ni(II), and Mn(II) to form complexes []. These complexes exhibited antimicrobial activity against various bacterial and fungal species, suggesting potential applications in developing novel antimicrobial agents [].

Q3: Can you elaborate on the reaction conditions employed when utilizing this compound as a reagent?

A: The reaction conditions for utilizing this compound can vary depending on the specific transformation. In the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug Etodolac, this compound reacts with dihydrofuran using sulfuric acid as a catalyst in a mixture of N,N-dimethylacetamide (DMAc) and water []. This method highlights a practical and scalable approach for synthesizing a pharmaceutically relevant compound using this compound.

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